Rotigaptide (ZP123; CAS 355151-12-1) is a synthetic, all-D-amino acid hexapeptide gap junction modifier that specifically enhances connexin 43 (Cx43) mediated intercellular communication. Unlike traditional antiarrhythmic agents that directly block membrane ion channels, Rotigaptide prevents the uncoupling of gap junctions during metabolic stress, such as ischemia. For procurement and experimental design, its primary value lies in its exceptional proteolytic stability—achieved via its D-amino acid backbone—and its defined stoichiometry, making it the benchmark standard for long-term in vivo and in vitro studies of ischemia-reperfusion, cardiac electrophysiology, and gap junction modulation [1].
Substituting Rotigaptide with the endogenous parent peptide AAP10 or traditional small-molecule antiarrhythmics fundamentally compromises experimental integrity. AAP10 undergoes rapid proteolysis in plasma, yielding a half-life of mere minutes, which precludes its use in sustained infusion or multi-day tissue models [1]. Conversely, traditional antiarrhythmics like amiodarone act via non-specific ion channel blockade, introducing confounding pleiotropic effects on membrane conductance. Procuring the exact Rotigaptide sequence ensures a >4,000-fold stability advantage over L-peptides and absolute target selectivity for Cx43 without altering basal hemichannel activity or direct ion channel gating [2].
Rotigaptide (ZP123) overcomes the fundamental limitation of early antiarrhythmic peptides by utilizing an all-D-amino acid backbone, rendering it highly resistant to endogenous proteases. In human plasma assays, the parent L-peptide AAP10 degrades almost immediately, whereas Rotigaptide remains intact for weeks[1].
| Evidence Dimension | In vitro human plasma half-life (t1/2) |
| Target Compound Data | 14.0 days |
| Comparator Or Baseline | AAP10 (3-4 minutes) |
| Quantified Difference | >4,000-fold longer half-life |
| Conditions | In vitro human plasma degradation assay |
Enables multi-day continuous infusion and chronic in vivo cardiovascular models without the rapid degradation seen in L-amino acid peptides.
Unlike traditional Class III antiarrhythmics (e.g., amiodarone) that act via broad-spectrum blockade of potassium, sodium, and calcium channels, Rotigaptide specifically modulates gap junction intercellular communication (GJIC). It prevents the uncoupling of Cx43 during metabolic stress without altering basal membrane conductance or direct ion channel gating [1].
| Evidence Dimension | Off-target ion channel blockade (e.g., hERG, K+, Na+) |
| Target Compound Data | No direct blockade or alteration of basal membrane conductance |
| Comparator Or Baseline | Amiodarone / Traditional Antiarrhythmics (Broad-spectrum channel blockade) |
| Quantified Difference | Absolute mechanistic selectivity for Cx43 vs multi-channel interference |
| Conditions | Cardiac electrophysiology and patch-clamp models |
Allows researchers to isolate the effects of gap junction modulation from confounding direct membrane potential alterations in safety pharmacology.
As a synthetic hexapeptide, Rotigaptide requires specific formulation strategies for optimal in vivo delivery. It demonstrates excellent solubility in standard B2B excipient mixtures, achieving clear solutions at high concentrations when formulated with cyclodextrins, avoiding the need for excessively harsh or tissue-damaging solvents .
| Evidence Dimension | Solubility in aqueous vehicle |
| Target Compound Data | ≥ 5 mg/mL (8.10 mM) in 10% DMSO / 90% (20% SBE-β-CD in saline) |
| Comparator Or Baseline | Unformulated baseline (<0.1 mg/mL in pure aqueous buffer for typical hydrophobic peptides) |
| Quantified Difference | Highly processable clear solution at ≥ 5 mg/mL |
| Conditions | Standard cyclodextrin-based in vivo vehicle preparation |
Ensures reproducible, precipitate-free dosing solutions for intravenous bolus or continuous infusion in large animal models.
In rigorous large-animal models (e.g., open-chest dogs subjected to 60-min coronary occlusion), Rotigaptide significantly reduces infarct size when administered prior to reperfusion. This demonstrates its functional superiority over unstable precursors that cannot sustain therapeutic levels during the critical reperfusion window [1].
| Evidence Dimension | Infarct size (% of left ventricle) |
| Target Compound Data | 7.1 ± 1.0% (at highest dose 1000 ng/kg bolus + 10 μg/kg/h) |
| Comparator Or Baseline | Vehicle Control (13.2 ± 1.9%) |
| Quantified Difference | 46% relative reduction in infarct size |
| Conditions | Canine 60-min ischemia / 4-h reperfusion model |
Provides a validated, highly stable positive control for myocardial salvage and ischemia-reperfusion injury studies.
Utilizing its >14-day in vitro plasma half-life, Rotigaptide is the ideal candidate for chronic infusion studies assessing infarct size reduction and myocardial salvage without the need for constant re-dosing or battling the rapid degradation of L-amino acid peptides [1].
As a highly selective Cx43 modulator that does not block hERG or other primary ion channels, Rotigaptide serves as a precise positive control for gap junction enhancement, isolating intercellular communication variables from direct membrane potential alterations[2].
Its high solubility in standard aqueous vehicles (like SBE-β-CD) makes it optimal for maintaining prolonged intercellular coupling in 3D cardiac organoids or prolonged cell culture under metabolic stress, ensuring reproducible dosing without precipitation .